molecular formula C8H9FO B1296792 2-(3-Fluorophenyl)ethanol CAS No. 52059-53-7

2-(3-Fluorophenyl)ethanol

Cat. No. B1296792
Key on ui cas rn: 52059-53-7
M. Wt: 140.15 g/mol
InChI Key: MZNBGEKFZCWVES-UHFFFAOYSA-N
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Patent
US05204333

Procedure details

To a stirred suspension of lithium aluminium hydride (25 g, 0.65 mol) in dry ether (300 ml) at 0° C. was added dropwise 3-fluorophenylacetic acid (50 g, 0.32 mol, Lancaster Synthesis). After the addition the mixture was heated to reflux for 2 hours, then stirred overnight at room temperature. Saturated aqueous ammonium chloride (200 ml) was added and the mixture was filtered and the solids washed with ether. The ether layer was separated, dried over anhydrous magnesium sulphate and evaporated. Distillation of the residue afforded 2-(3-fluorophenyl)ethanol (43.05 g, 95%), bp 91°-94° at 2 mmHg, NMR δ 7.3 (1H, m), 7.05-6.9 (3H, m), 3.85 (2H,t), 2.85 (2H,t), 2.0 (1H,s).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15](O)=[O:16])[CH:11]=[CH:12][CH:13]=1.[Cl-].[NH4+]>CCOCC>[F:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][OH:16])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CC(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solids washed with ether
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 43.05 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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